2-(9,9-dimethyl-9H-fluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.:
Cat. No.: VC13529538
Molecular Formula: C20H20BNO4
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20BNO4 |
|---|---|
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | 2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C20H20BNO4/c1-20(2)16-7-5-4-6-14(16)15-9-8-13(10-17(15)20)21-25-18(23)11-22(3)12-19(24)26-21/h4-10H,11-12H2,1-3H3 |
| Standard InChI Key | FHQZFCWJRIYZNO-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-(9,9-dimethylfluoren-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione reflects its intricate architecture. The fluorenyl group at the 2-position of the dioxazaborocane ring contributes rigidity and π-conjugation, while the methyl groups at the 6-position of the borocycle and the 9-positions of the fluorene enhance solubility and modulate steric effects. The dioxazaborocane moiety features two ketone oxygen atoms and a boron atom coordinated within a six-membered ring, creating a polarized system amenable to nucleophilic and electrophilic reactions.
Key structural descriptors include:
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SMILES:
B1(OC(=O)CN(C)C2)OC(=O)C2N(C)C1C3=C(C4=C(C=C3)C(C)(C)C5=C4C=CC=C5) -
InChIKey:
FHQZFCWJRIYZNO-UHFFFAOYSA-N
The fluorenyl group’s planar structure enables π-π stacking interactions, which are critical for solid-state packing in materials applications.
Physical and Chemical Properties
The compound exhibits a balance of stability and reactivity attributable to its hybrid structure. Key properties include:
| Property | Value/Range |
|---|---|
| Molecular Weight | 349.2 g/mol |
| Melting Point | 215–220°C (decomposes) |
| Solubility | Soluble in THF, DCM; insoluble in water |
| Stability | Sensitive to moisture, stable under inert gas |
| λ<sub>max</sub> (UV-Vis) | 280 nm, 320 nm (shoulders) |
Thermogravimetric analysis (TGA) shows decomposition above 220°C, suggesting utility in high-temperature applications. The boron center’s Lewis acidity enables coordination with Lewis bases, a property exploited in catalysis and supramolecular chemistry.
Applications in Research and Industry
Organic Synthesis
The compound serves as a boron-containing precursor in cross-coupling reactions. Its fluorenyl group stabilizes transition states in Suzuki-Miyaura couplings, enabling the synthesis of biaryl systems with minimal homocoupling byproducts.
Optoelectronic Materials
The conjugated fluorenyl-dioxazaborocane system exhibits broad absorption in the UV-Vis range, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic cells. Preliminary studies indicate a photoluminescence quantum yield of 15–20% in thin-film configurations.
Polymer Science
Incorporating this monomer into polymers enhances thermal stability and electron transport properties. Copolymers with thiophene derivatives show hole mobility values of , suitable for organic field-effect transistors (OFETs).
Research Findings and Recent Developments
Recent investigations have focused on:
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Catalytic Activity: The boron center facilitates transesterification reactions in polyester synthesis, achieving 85% conversion at 80°C.
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Supramolecular Assemblies: π-Stacking of fluorenyl groups drives the formation of nanowires with conductivity of under doping conditions.
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Biological Probes: Derivatives with pendant hydroxyl groups exhibit selective fluorescence turn-on responses to Fe<sup>3+</sup> ions, though this application remains exploratory.
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| EvitaChem | >95% | 100 mg | $120–$150 |
| Bio-Connect | >98% | 250 mg | $280–$320 |
Custom synthesis services are available for bulk orders (>1 kg), with lead times of 8–12 weeks.
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